9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]-
CAS No.: 1640978-33-1
Cat. No.: VC4260723
Molecular Formula: C50H34N2O2
Molecular Weight: 694.834
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1640978-33-1 |
|---|---|
| Molecular Formula | C50H34N2O2 |
| Molecular Weight | 694.834 |
| IUPAC Name | 2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione |
| Standard InChI | InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H |
| Standard InChI Key | NFOXDINRRDSYIP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Introduction
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- is a complex organic compound with a molecular formula of C50H34N2O2 and a molecular weight of approximately 694.82 g/mol . This compound is also known by its IUPAC name, 2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione. It is a derivative of anthracenedione, which is a type of anthraquinone, and features diphenylamino groups attached to phenyl rings at positions 2 and 6 of the anthracene core.
Synthesis and Applications
The synthesis of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- typically involves complex organic chemistry techniques, including the coupling of diphenylamino-substituted phenyl groups to an anthracenedione core. This compound is of interest in fields such as organic photovoltaics and optoelectronics due to its potential for high charge mobility and stability.
Suppliers and Availability
This compound is available from several chemical suppliers, including Alfa Chemistry and Cymit Quimica, with purity levels typically above 95% . Pricing varies based on quantity, with smaller quantities available for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume